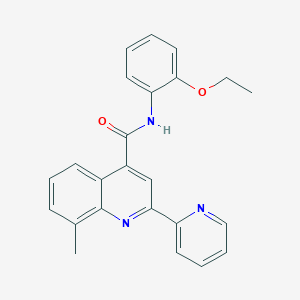![molecular formula C23H20N4O3S B3608620 N-[4-(aminosulfonyl)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608620.png)
N-[4-(aminosulfonyl)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide, commonly known as ADQ-697, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. ADQ-697 belongs to the class of quinolinecarboxamide compounds and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of ADQ-697 involves the inhibition of the enzyme, phosphodiesterase 4 (PDE4), which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, ADQ-697 increases the levels of cAMP, which in turn, activates protein kinase A (PKA) and downstream signaling pathways. The activation of PKA and downstream signaling pathways leads to the anti-inflammatory and neuroprotective effects of ADQ-697.
Biochemical and Physiological Effects
ADQ-697 has been shown to exert several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, reduction of oxidative stress, and neuroprotection. ADQ-697 has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADQ-697 has several advantages for lab experiments, including its high potency and selectivity for PDE4 inhibition, which makes it a valuable tool for studying the role of PDE4 in various diseases. However, ADQ-697 also has limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
Several future directions for research on ADQ-697 include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various diseases. Additionally, the identification of novel targets and signaling pathways affected by ADQ-697 can provide new insights into the mechanisms of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
ADQ-697 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anti-inflammatory properties of ADQ-697, which can potentially be used to treat chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
6,8-dimethyl-2-pyridin-4-yl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14-11-15(2)22-19(12-14)20(13-21(27-22)16-7-9-25-10-8-16)23(28)26-17-3-5-18(6-4-17)31(24,29)30/h3-13H,1-2H3,(H,26,28)(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPKOZVIKGALSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




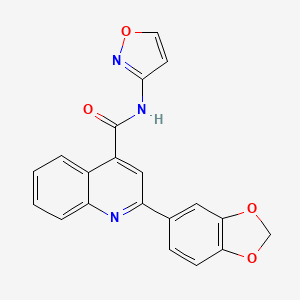
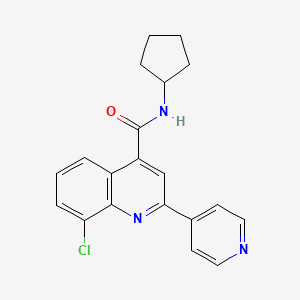
![6-chloro-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608572.png)
![ethyl 5-{[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]methyl}-2-furoate](/img/structure/B3608579.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608595.png)

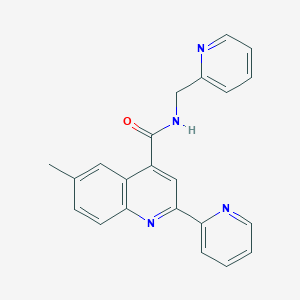
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3608610.png)
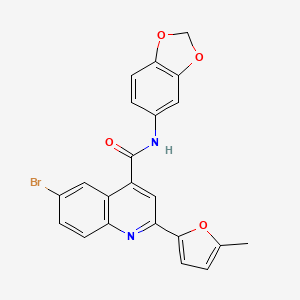
![3-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608628.png)

![N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3608639.png)
